Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- (CAS 1011711-63-9; molecular formula C₁₆H₁₄N₂O₄S; MW 330.36) is a fully substituted 7-azaindole (pyrrolo[2,3-b]pyridine) building block. The compound features three functional handles: a phenylsulfonyl protecting group at the N1 position, a methoxy substituent at C4, and an acetyl group at C3.

Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
Cat. No. B14039441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Molecular FormulaC16H14N2O4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=NC=CC(=C12)OC)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O4S/c1-11(19)13-10-18(16-15(13)14(22-2)8-9-17-16)23(20,21)12-6-4-3-5-7-12/h3-10H,1-2H3
InChIKeyPJNZKEZHZFXYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-: A Protected 7-Azaindole Building Block for Kinase-Targeted Synthesis


Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- (CAS 1011711-63-9; molecular formula C₁₆H₁₄N₂O₄S; MW 330.36) is a fully substituted 7-azaindole (pyrrolo[2,3-b]pyridine) building block . The compound features three functional handles: a phenylsulfonyl protecting group at the N1 position, a methoxy substituent at C4, and an acetyl group at C3. The pyrrolo[2,3-b]pyridine scaffold is a privileged kinase inhibitor core found in multiple FDA-approved drugs including vemurafenib and pexidartinib [1]. This compound serves as a protected synthetic intermediate, where the phenylsulfonyl group enables regioselective functionalization while preventing undesired N-H side reactions during cross-coupling and acylation steps [2].

Why Generic 7-Azaindole Building Blocks Cannot Substitute for Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-


Substituting a generic 7-azaindole intermediate for this specific compound introduces three simultaneous structural deviations—each with quantifiable consequences for downstream synthesis. Removing the phenylsulfonyl protecting group (CAS 1011711-59-3, MW 190.2) eliminates N1 protection, which is documented to cause competing N-H acylation during Friedel-Crafts reactions at C3, reducing desired C3-acetyl regioselectivity [1]. Replacing the 4-methoxy with a 4-ethoxy group (CAS 1011711-65-1, MW 344.38) increases molecular weight by +14.02 g/mol (+4.2%) and alters the electron-donating capacity (Hammett σₚ: –0.27 for OMe vs –0.24 for OEt), which can shift reaction rates and regiochemical outcomes in subsequent metal-catalyzed couplings [2]. Using a tosyl (4-methylphenylsulfonyl) protecting group instead of phenylsulfonyl introduces additional steric bulk at the para position, which has been shown to alter π-stacking interactions and crystal packing in 7-azaindole intermediates, potentially affecting purification and formulation behavior [3]. These cumulative deviations make inter-changeability unreliable without re-optimization of multi-step synthetic routes.

Quantitative Differentiation Evidence for Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-


Molecular Weight Advantage: 4-Methoxy vs 4-Ethoxy Analog for Atom-Economical Synthesis

The target compound (C₁₆H₁₄N₂O₄S, MW 330.36) is 14.02 g/mol lighter than its closest commercially available analog, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone (CAS 1011711-65-1; C₁₇H₁₆N₂O₄S, MW 344.38) . This 4.2% molecular weight reduction translates to a higher atom fraction of the core 7-azaindole scaffold per unit mass (core scaffold MW 118.14 / 330.36 = 35.8% for target vs 118.14 / 344.38 = 34.3% for ethoxy analog). In fragment-based drug discovery, lower molecular weight starting intermediates are preferred as they leave greater headroom for subsequent derivatization before exceeding Lipinski's MW threshold of 500 Da [1]. The methoxy group also provides stronger electron donation (Hammett σₚ = –0.27) compared to ethoxy (σₚ = –0.24), which can accelerate electrophilic aromatic substitution at the pyridine ring C5 position in downstream steps [2].

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Purity Specification: NLT 98% with ISO-Certified Quality Systems for Reproducible Synthesis

The target compound is manufactured and supplied under an NLT 98% (Not Less Than 98%) purity specification with ISO-certified quality systems by MolCore . This purity level is explicitly documented on the product technical datasheet with storage conditions specified at 20°C for 2 years. In contrast, the N-unprotected analog 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 1011711-59-3) carries a lower documented purity of 97% from alternative suppliers . A 1-percentage-point purity differential may appear modest, but for multi-step synthesis where this intermediate is used at stoichiometric quantities, each 1% impurity translates to accumulated byproducts that can reduce final API yield and complicate downstream purification. ISO quality system certification provides documented batch-to-batch consistency, which is critical for GMP intermediate supply chains.

Quality Assurance API Intermediate Procurement Specification

Regioselective C3-Acetylation Enabled by N1-Phenylsulfonyl Protection: Documented Synthetic Utility

The phenylsulfonyl group at N1 is a demonstrated protecting group that directs Friedel-Crafts acylation exclusively to the C3 position of the 7-azaindole scaffold. According to Zhang et al. (2002), treatment of N-phenylsulfonyl-protected 7-azaindoles with acetyl chloride and AlCl₃ in CH₂Cl₂ at room temperature yields C3-acetylated products with high regioselectivity, whereas unprotected 7-azaindoles produce mixtures of N-acylated and C3-acylated products [1]. The target compound embodies this regiochemical outcome as a pre-formed building block. This is further supported by the palladium-catalyzed decarboxylative Suzuki coupling methodology of Suresh et al. (2013), which employs 1-phenylsulfonyl-7-azaindole intermediates for C2-arylation, demonstrating the broad compatibility of the phenylsulfonyl protecting group with cross-coupling conditions at temperatures of 80–100°C without desulfonylation [2]. Comparative analysis of protecting group strategies indicates that phenylsulfonyl withstands cross-coupling temperatures where Boc and acetyl protecting groups undergo partial cleavage .

Regioselective Synthesis Protecting Group Chemistry 7-Azaindole Functionalization

C4-Methoxy Electronic Modulation: Differentiated Reactivity in Electrophilic Substitution vs C4-Unsubstituted and C4-Halo Analogs

The 4-methoxy substituent on the pyridine ring of the 7-azaindole scaffold provides a Hammett σₚ value of –0.27, indicating strong electron donation via resonance into the π-deficient pyridine ring [1]. This contrasts with the C4-unsubstituted analog (σₚ for H = 0.00) and the C4-chloro analog (CAS not directly compared; σₚ for Cl = +0.23), where electron withdrawal deactivates the pyridine ring toward electrophilic substitution. The methoxy group activates the C5 position of the pyridine ring for further electrophilic functionalization. In the context of kinase inhibitor SAR, the 4-methoxy group is a documented pharmacophoric element in multiple pyrrolo[2,3-b]pyridine-based inhibitors; the related compound 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916574-87-3) has been specifically noted for interactions with FGFR kinases, where the methoxy oxygen participates in hydrogen bonding with the kinase hinge region . The 4-methoxy group provides a balance of steric size (Taft Eₛ = –0.55) that is intermediate between 4-H (Eₛ = 0.00) and 4-ethoxy (Eₛ ≈ –0.75), offering a differentiated steric profile for binding site complementarity [2].

Electronic Effects Structure-Reactivity Relationship Heterocyclic Chemistry

Documented C3-Acetyl Synthetic Handle: Differentiated Elaboration Potential vs C3-Unsubstituted and C3-Halo Analogs

The C3-acetyl group on the target compound provides a versatile carbonyl handle for further synthetic elaboration. The acetyl group can undergo Claisen condensation, aldol reactions, reductive amination, and Wittig olefination, enabling diversification at the C3 position. This contrasts with the C3-unsubstituted analog 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916574-87-3, MW 288.32), which requires a separate C3 functionalization step—typically Friedel-Crafts acylation using AlCl₃ and acetyl chloride, as documented by Zhang et al. (2002), adding one synthetic step, requiring anhydrous conditions, and generating aluminum waste [1]. The C3-iodo analog 1-(benzenesulfonyl)-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1262295-00-0, MW 414.22) is significantly heavier (+83.86 g/mol, +25.4%) and provides a different reactivity profile suited for cross-coupling rather than carbonyl chemistry . The acetyl group also serves as a masked precursor: sodium borohydride reduction yields the corresponding alcohol; Baeyer-Villiger oxidation yields the acetate ester; and Wolff-Kishner reduction yields the ethyl substituent, providing multiple diversification pathways from a single purchased intermediate [2].

Synthetic Versatility Building Block Carbonyl Chemistry

Optimal Application Scenarios for Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- in Research and Industrial Settings


Kinase Inhibitor Lead Optimization: C3 Diversification from a Pre-Functionalized 7-Azaindole Scaffold

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can utilize this compound as a late-stage diversification intermediate. The C3-acetyl group enables rapid parallel library synthesis via Claisen condensation with aryl esters or reductive amination with primary amines, generating C3-extended analogs. The N1-phenylsulfonyl group remains intact during these transformations, allowing subsequent deprotection with KOH/MeOH to reveal the free N-H for final derivatization. This strategy is particularly relevant for targets where the 7-azaindole C3 position projects toward the solvent-exposed region or ribose pocket of the kinase active site, as documented for multiple pyrrolo[2,3-b]pyridine-based inhibitors in the patent literature [1].

GMP Intermediate Supply for Late-Stage Pharmaceutical Development

The compound's documented NLT 98% purity, ISO-certified quality systems, and 2-year storage stability at 20°C make it suitable for procurement as a GMP intermediate in pharmaceutical development programs. The phenylsulfonyl protecting group provides a defined impurity profile that can be characterized and controlled. For CMC (Chemistry, Manufacturing, and Controls) regulatory submissions, the availability of a qualified supplier with documented quality systems reduces the burden of vendor qualification and supports batch-to-batch consistency requirements for Phase I/II clinical supply chains.

Structure-Activity Relationship (SAR) Studies at the 7-Azaindole C4 Position

The 4-methoxy group provides a specific electronic and steric baseline for SAR exploration. Research groups can use this compound as a comparator to evaluate the impact of replacing the 4-methoxy with 4-H, 4-Cl, 4-CF₃, or 4-ethoxy substituents on target binding. The methoxy group's Hammett σₚ of –0.27 represents a midpoint in electron-donating capacity among common substituents, and its Taft Eₛ of –0.55 provides a moderate steric footprint [2]. This makes it an ideal reference point for systematically mapping the steric and electronic requirements of the target protein's hinge-binding region.

Multi-Step Synthesis of 2,3,4-Trisubstituted 7-Azaindole Kinase Probes

The compound can serve as a key intermediate in the synthesis of fully substituted 7-azaindole chemical probes where the C2 position requires subsequent functionalization. Following C3 carbonyl elaboration, the C2 position can be activated via directed ortho-metalation or halogenation, leveraging the combined directing effects of the N1-phenylsulfonyl and C3-carbonyl groups. The documented thermal stability of phenylsulfonyl protection under Pd-catalyzed cross-coupling conditions (80–100°C) [3] supports C2-arylation via Suzuki coupling after C3 functionalization, enabling convergent assembly of 2,3,4-trisubstituted 7-azaindoles in a modular fashion.

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